6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
6-Chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1λ⁶,4-benzothiazine-1,1-dione is a benzothiazine derivative characterized by a 1,4-benzothiazine core fused with a 1,4-benzodioxin ring and a pyrrolidine-1-carbonyl substituent. Benzothiazines are heterocyclic systems of significant pharmacological interest, particularly as ion channel modulators and antimicrobial agents . The 1,4-benzodioxin moiety in this compound may enhance metabolic stability and influence lipophilicity, while the pyrrolidine carbonyl group could contribute to binding interactions with biological targets .
Properties
IUPAC Name |
[6-chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O5S/c22-14-3-6-19-16(11-14)24(15-4-5-17-18(12-15)29-10-9-28-17)13-20(30(19,26)27)21(25)23-7-1-2-8-23/h3-6,11-13H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWEFDNMAMJADOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its cytotoxicity, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure featuring a benzothiazine core and a chlorinated benzodioxin moiety. Its molecular formula is with a molecular weight of approximately 404.89 g/mol. The presence of the chloro group and the pyrrolidine carbonyl contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit significant biological activities, including:
- Cytotoxicity : Several studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazine have shown promising results in inhibiting the growth of human promyelocytic leukemic HL-60 cells .
- Antioxidant Activity : The presence of the benzodioxin structure may confer antioxidant properties, potentially reducing oxidative stress in biological systems.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Radical Formation : Similar compounds have been shown to produce reactive oxygen species (ROS) under certain conditions, which can lead to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
- Cell Cycle Arrest : Evidence suggests that related benzothiazine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.
Case Studies and Research Findings
A number of studies have evaluated the biological activity of structurally related compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several benzothiazine and benzodioxin derivatives. Key comparisons include:
Key Observations:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro, cyano) in benzothiazines enhances antimicrobial activity but reduces thermal stability compared to electron-donating groups like hydroxybenzylidene .
- Benzodioxin vs. Benzodithiazine: The 1,4-benzodioxin ring in the target compound may confer greater metabolic resistance than the 1,4,2-benzodithiazine core in analogs, which contains sulfur atoms prone to oxidation .
Pharmacological Comparisons
- Ion Channel Modulation: 1,4-Benzothiazines with carbonyl substituents (e.g., pyrrolidine-1-carbonyl) exhibit enhanced potency as BK-channel openers compared to nitro- or cyano-substituted derivatives .
- Antihepatotoxic Activity: Flavones with 1,4-dioxane rings (e.g., compound 4f) show efficacy comparable to silymarin, suggesting the target compound’s benzodioxin moiety may confer similar hepatoprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
